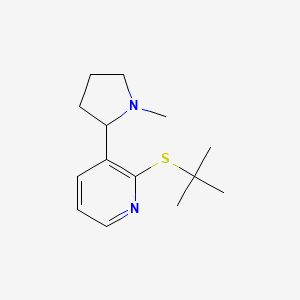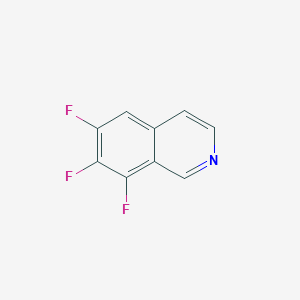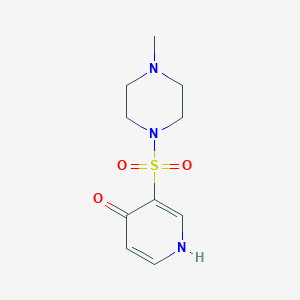
3-(3,4-difluorophenyl)prop-2-enenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3,4-Difluorophenyl)prop-2-enenitrile is an organic compound with the molecular formula C9H5F2N It is characterized by the presence of a nitrile group attached to a propenyl chain, which is further connected to a difluorophenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-difluorophenyl)prop-2-enenitrile typically involves the reaction of 3,4-difluorobenzaldehyde with malononitrile in the presence of a base such as piperidine. The reaction proceeds via a Knoevenagel condensation, resulting in the formation of the desired product. The reaction conditions generally include:
Solvent: Ethanol or methanol
Temperature: Room temperature to reflux
Catalyst: Piperidine or other organic bases
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further streamline the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3-(3,4-Difluorophenyl)prop-2-enenitrile undergoes various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form corresponding amides or carboxylic acids.
Reduction: The nitrile group can be reduced to primary amines using reagents such as lithium aluminum hydride.
Substitution: The difluorophenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Halogenating agents or nitrating agents under controlled conditions.
Major Products Formed
Oxidation: Amides or carboxylic acids
Reduction: Primary amines
Substitution: Halogenated or nitrated derivatives
Wissenschaftliche Forschungsanwendungen
3-(3,4-Difluorophenyl)prop-2-enenitrile has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-(3,4-difluorophenyl)prop-2-enenitrile involves its interaction with specific molecular targets, leading to various biological effects. The nitrile group can form hydrogen bonds with biological macromolecules, influencing their function. Additionally, the difluorophenyl ring can interact with hydrophobic pockets in proteins, modulating their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(3,4-Dichlorophenyl)prop-2-enenitrile
- 3-(3,4-Dimethylphenyl)prop-2-enenitrile
- 3-(3,4-Dimethoxyphenyl)prop-2-enenitrile
Uniqueness
3-(3,4-Difluorophenyl)prop-2-enenitrile is unique due to the presence of fluorine atoms, which can significantly alter its chemical and biological properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it distinct from its analogs.
Eigenschaften
IUPAC Name |
3-(3,4-difluorophenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F2N/c10-8-4-3-7(2-1-5-12)6-9(8)11/h1-4,6H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHHDNIVVIHGFEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=CC#N)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![rac-methyl (1R,5S,6R)-6-bromobicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B11822899.png)

![(1S,4S)-2-ethyl-2,5-diazabicyclo[2.2.1]heptane;hydrobromide](/img/structure/B11822918.png)


![3-[3-hydroxy-4-(trifluoromethyl)phenyl]prop-2-enoic acid](/img/structure/B11822927.png)
![2-(1H-1,3-benzodiazol-2-yl)-3-[3-(trifluoromethyl)phenyl]prop-2-enenitrile](/img/structure/B11822939.png)
![N-[1-(benzenesulfonyl)-2,2,2-trifluoroethyl]methanimidoyl chloride](/img/structure/B11822946.png)




![2-{[(3-Bromophenyl)(methyl)oxo-lambda6-sulfanylidene]amino}-1,3-thiazole-4-carboxylic acid](/img/structure/B11822971.png)
